2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a benzimidazole derivative featuring a 4-chlorobenzylthio group at position 2 and a methyl substituent at position 4. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-2-7-13-14(8-10)18-15(17-13)19-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYBZWYQPNBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-1H-benzoimidazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compound 1b (2-(1H-1,3-Benzodiazol-2-yl)phenol)
- Structural Differences: Features a phenol group at position 2 instead of the 4-chlorobenzylthio group.
- Biological Activity : Exhibits antimicrobial activity against Staphylococcus aureus (MIC < 0.3125 mg·mL⁻¹) and Candida albicans (MIC < 0.3125 mg·mL⁻¹) .
- Key Insight: The phenolic hydroxyl group may contribute to hydrogen bonding with microbial targets, contrasting with the hydrophobic interactions mediated by the 4-chlorobenzylthio group in the target compound.
Compound 5b (5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol)
- Structural Differences : Contains a triol-substituted benzene ring at position 5, enhancing polarity.
- Biological Activity : Demonstrates broad-spectrum antimicrobial activity (e.g., MIC = 0.156 mg·mL⁻¹ against S. aureus) .
- Key Insight : Increased hydrophilicity from the triol group may improve solubility but reduce membrane penetration compared to the methyl group in the target compound.
Sulfur-Containing Analogues
2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
- Structural Differences: Features a phenoxyethylsulfanyl chain at position 2 and a chloro substituent at position 5.
Heterocyclic Core Variations
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Structural Differences : Replaces the benzimidazole core with a 1,2,4-triazole ring.
Computational Insights
Tables
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C12H10ClN3S
- Molecular Weight : 225.70 g/mol
- IUPAC Name : this compound
This structure features a benzodiazole ring substituted with a chlorophenyl group and a sulfanyl moiety, which are known to influence its biological activity.
1. Anti-Cancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anti-cancer properties. In particular, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines.
- Case Study : A study involving the compound demonstrated an IC50 value of approximately 25.72 µM against MCF-7 breast cancer cells, indicating its potential as an anti-cancer agent . Flow cytometry results showed that the compound induced apoptosis in these cells in a dose-dependent manner.
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies have shown that at doses of 100 mg/kg, it significantly reduced inflammation markers within the first hour of administration.
- Research Findings : Compounds structurally related to this compound exhibited moderate to significant anti-inflammatory activity in animal models .
3. Antimicrobial Activity
Antimicrobial properties have been observed in various derivatives of benzodiazole compounds. The sulfanyl group is particularly noted for enhancing antibacterial efficacy.
- Data Summary :
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 0.015 mg/mL Compound B Escherichia coli 0.030 mg/mL
The above table illustrates the effectiveness of related compounds against common bacterial strains, suggesting that this compound may exhibit similar properties .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology .
- Oxidative Stress Reduction : The antioxidant properties observed in some derivatives suggest a mechanism involving the reduction of oxidative stress, which is linked to various diseases including cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
